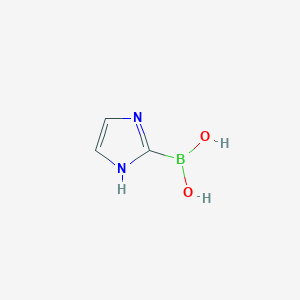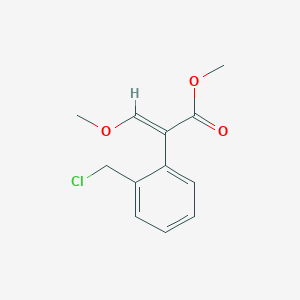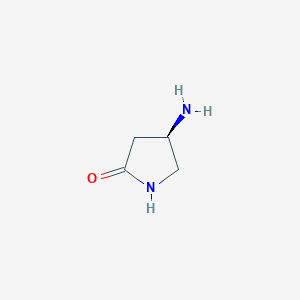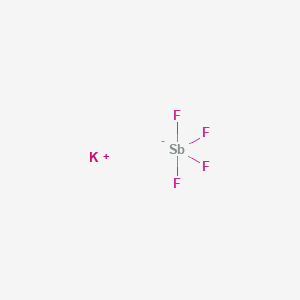
Potassium tetrafluoroantimonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetrafluoroantimonate is an inorganic compound with the chemical formula KSbF₄. It is known for its unique structural properties and is used in various scientific and industrial applications. The compound consists of potassium cations (K⁺) and tetrafluoroantimonate anions (SbF₄⁻), forming a crystalline structure that can exist in different polymorphic forms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium tetrafluoroantimonate can be synthesized through the reaction of antimony trifluoride (SbF₃) with potassium fluoride (KF) in an aqueous solution. The reaction typically occurs at a 1:1 molar ratio of the reactants, resulting in the formation of KSbF₄ crystals . The reaction can be represented as follows:
SbF3+KF→KSbF4
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization to obtain the desired polymorphic form .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium tetrafluoroantimonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The fluoride ions in KSbF₄ can be substituted with other halide ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield different halide antimonates, while oxidation and reduction reactions produce various oxidation state antimony compounds .
Wissenschaftliche Forschungsanwendungen
Potassium tetrafluoroantimonate has several scientific research applications, including:
Wirkmechanismus
The mechanism by which potassium tetrafluoroantimonate exerts its effects involves the interaction of the tetrafluoroantimonate anions with molecular targets. These interactions can influence various pathways and processes, depending on the specific application. For example, in catalytic reactions, the compound may facilitate the formation of intermediate species that drive the reaction forward .
Vergleich Mit ähnlichen Verbindungen
Potassium tetrafluoroantimonate can be compared with other similar compounds, such as:
Sodium tetrafluoroantimonate (NaSbF₄): Similar in structure but with sodium cations instead of potassium.
Rubidium tetrafluoroantimonate (RbSbF₄): Contains rubidium cations and exhibits different physicochemical properties.
Cesium tetrafluoroantimonate (CsSbF₄): Contains cesium cations and is known for its high ionic conductivity.
Each of these compounds has unique properties that make them suitable for specific applications. This compound is particularly valued for its stability and versatility in various chemical reactions .
Eigenschaften
IUPAC Name |
potassium;tetrafluorostibanuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.K.Sb/h4*1H;;/q;;;;+1;+3/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRVDMBZMXDYCA-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4KSb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201047972 |
Source


|
| Record name | Potassium tetrafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.852 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15273-81-1 |
Source


|
| Record name | Potassium tetrafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
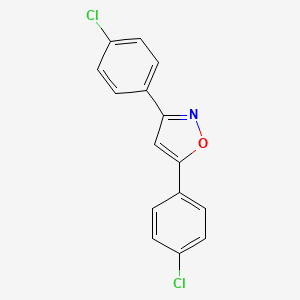


![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)

![N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B1148948.png)
![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)
